Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-
Brand Name: Vulcanchem
CAS No.: 1265612-59-6
VCID: VC4669168
InChI: InChI=1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-5,14H,1H3/b13-6+
SMILES: CC(=NO)C1=CC=C(C=C1)OC(F)(F)F
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.163

Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-

CAS No.: 1265612-59-6

Cat. No.: VC4669168

Molecular Formula: C9H8F3NO2

Molecular Weight: 219.163

* For research use only. Not for human or veterinary use.

Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- - 1265612-59-6

Specification

CAS No. 1265612-59-6
Molecular Formula C9H8F3NO2
Molecular Weight 219.163
IUPAC Name (NE)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine
Standard InChI InChI=1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-5,14H,1H3/b13-6+
Standard InChI Key UVVGWVHFPSHDQW-AWNIVKPZSA-N
SMILES CC(=NO)C1=CC=C(C=C1)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

The systematic IUPAC name for this compound is (E)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine, reflecting its oxime functionality and substituent positioning. The trifluoromethoxy group (-OCF3_3) at the para position of the phenyl ring introduces significant electronegativity and steric bulk, while the oxime group (-NOH) contributes to its nucleophilic and coordinating capabilities .

Molecular Formula and Weight

  • Molecular Formula: C9H8F3NO2\text{C}_9\text{H}_8\text{F}_3\text{NO}_2

  • Molar Mass: 219.16 g/mol

  • CAS Registry Numbers:

    • 1265612-59-6

    • 1212897-03-4
      Note: The dual CAS numbers likely correspond to distinct synthetic pathways or stereoisomeric forms.

Structural Characterization

The compound’s structure has been confirmed via spectroscopic methods, including 1H^1\text{H}, 13C^13\text{C}, and 19F^19\text{F} NMR, as well as high-resolution mass spectrometry (HRMS). The (E)-configuration of the oxime group is critical for its stability, as the antiperiplanar arrangement minimizes steric clashes between the hydroxylamine oxygen and the aromatic ring .

Synthesis and Manufacturing

Precursor Compounds

The ketone precursor, 1-[4-(trifluoromethoxy)phenyl]ethanone (CAS 85013-98-5), is synthesized via Friedel-Crafts acylation of trifluoromethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst . This intermediate has a molecular weight of 204.15 g/mol and serves as the starting material for oxime formation .

Oxime Formation

The oxime is typically prepared by refluxing the ketone with hydroxylamine hydrochloride in a polar solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the imine (oxime) bond . A representative synthesis is outlined below:

R-C(=O)-R’+NH2OHHClEtOH, ΔR-C(=N-OH)-R’+H2O+HCl\text{R-C(=O)-R'} + \text{NH}_2\text{OH} \cdot \text{HCl} \xrightarrow{\text{EtOH, Δ}} \text{R-C(=N-OH)-R'} + \text{H}_2\text{O} + \text{HCl}

Key Reaction Parameters:

  • Temperature: 60–80°C

  • Time: 4–6 hours

  • Yield: 70–85%

Physicochemical Properties

Thermal and Physical Constants

PropertyValueSource
Density1.23 g/cm3^3
Boiling Point247.2°C at 760 mmHg
Flash Point103.3°C
Vapor Pressure (25°C)0.0138 mmHg
Refractive Index1.464
Melting PointNot reported

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 g/L at 25°C) .

  • Storage: Recommended at -20°C under inert atmosphere to prevent hydrolysis or oxidation .

Chemical Reactivity and Functional Transformations

Oxime-Specific Reactions

The oxime group participates in several characteristic reactions:

  • Beckmann Rearrangement: Under acidic conditions, the oxime undergoes rearrangement to form an amide derivative.

    R-C(=N-OH)-R’H2SO4R-NHCO-R’\text{R-C(=N-OH)-R'} \xrightarrow{\text{H}_2\text{SO}_4} \text{R-NHCO-R'}
  • Reduction: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) yields the corresponding amine:

    R-C(=N-OH)-R’H2R-CH(NH2)-R’\text{R-C(=N-OH)-R'} \xrightarrow{\text{H}_2} \text{R-CH(NH}_2\text{)-R'}
  • Coordination Chemistry: The oxime serves as a bidentate ligand for transition metals (e.g., Cu, Ni), forming complexes with potential catalytic applications .

Trifluoromethoxy Group Effects

The -OCF3_3 group enhances the compound’s lipophilicity (logP = 2.90) , making it useful in medicinal chemistry for improving membrane permeability. Its strong electron-withdrawing nature also stabilizes the oxime via resonance effects .

Applications and Industrial Relevance

Pharmaceutical Intermediates

This oxime is a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and antifungal agents. Its trifluoromethoxy moiety is prevalent in drugs targeting the central nervous system due to its ability to cross the blood-brain barrier .

Materials Science

The compound’s thermal stability and electronic properties make it a candidate for:

  • Liquid Crystals: As a mesogenic unit in display technologies.

  • Polymer Additives: To enhance flame retardancy and UV resistance .

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